Methyl (t-butyldimethylsilyloxy)acetate

Protecting Group Chemistry Hydrolytic Stability Multi-Step Synthesis

Methyl (t-butyldimethylsilyloxy)acetate (CAS 146351-72-6, MF: C₉H₂₀O₃Si, MW: 204.34 g/mol) is a glycolic acid derivative in which the α-hydroxyl group is masked as a tert-butyldimethylsilyl (TBDMS) ether. This bifunctional building block integrates a methyl ester electrophile with a base- and mild-acid-stable silyl ether.

Molecular Formula C9H20O3Si
Molecular Weight 204.34 g/mol
CAS No. 146351-72-6
Cat. No. B042271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (t-butyldimethylsilyloxy)acetate
CAS146351-72-6
Synonyms(tert-Butyldimethylsilanyloxy)acetic acid methyl Ester;  Methyl (tert-butyldimethylsilyloxy)Acetate
Molecular FormulaC9H20O3Si
Molecular Weight204.34 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OCC(=O)OC
InChIInChI=1S/C9H20O3Si/c1-9(2,3)13(5,6)12-7-8(10)11-4/h7H2,1-6H3
InChIKeyKTNTVTQVEAPQNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (t-butyldimethylsilyloxy)acetate (CAS 146351-72-6) for Complex Multi-Step Synthesis: Sourcing Specification and Baseline Identity


Methyl (t-butyldimethylsilyloxy)acetate (CAS 146351-72-6, MF: C₉H₂₀O₃Si, MW: 204.34 g/mol) is a glycolic acid derivative in which the α-hydroxyl group is masked as a tert-butyldimethylsilyl (TBDMS) ether. This bifunctional building block integrates a methyl ester electrophile with a base- and mild-acid-stable silyl ether . Its primary role is to introduce a protected α-hydroxyacetyl synthon into complex targets while preserving the latent glycolate functionality for orthogonal deprotection in the final stages of a synthetic sequence .

Why Methyl (t-butyldimethylsilyloxy)acetate Cannot Be Substituted with Methyl Glycolate or Unprotected Analogs


Replacing Methyl (t-butyldimethylsilyloxy)acetate with methyl glycolate (its unprotected precursor) is synthetically non-viable because the free α-hydroxyl group will react competitively—or preferentially—with electrophiles, bases, or oxidizing agents in subsequent steps, leading to oligomerization, uncontrolled side-chain branching, or catalyst deactivation [1]. Similarly, substituting with trimethylsilyl (TMS)-protected analogs introduces significant hydrolytic instability, as TMS ethers are cleaved approximately 10⁴ times faster under basic aqueous conditions than their TBDMS counterparts [2]. The TBDMS group in this compound offers a quantifiably higher stability threshold that generic alternatives cannot meet.

Quantitative Differentiation Evidence for Methyl (t-butyldimethylsilyloxy)acetate: Stability, Selectivity, and Synthetic Utility


Hydrolytic Stability: TBDMS Ether Resists Basic Hydrolysis 10,000× More Effectively Than TMS

The TBDMS ether linkage in Methyl (t-butyldimethylsilyloxy)acetate exhibits markedly superior stability under basic conditions compared to the commonly available TMS-protected alternative. This is a fundamental kinetic differentiation that dictates the survival of the protecting group through extended reaction sequences [1][2].

Protecting Group Chemistry Hydrolytic Stability Multi-Step Synthesis

Orthogonal Selectivity: Primary TBDMS Ether Deprotection with >95% Retention of Secondary TBDMS Ethers

In polyfunctional molecules where multiple hydroxyl groups require differential protection, the TBDMS group on Methyl (t-butyldimethylsilyloxy)acetate can be chemoselectively manipulated. A mild formic acid protocol enables selective cleavage of primary TBDMS ethers while preserving secondary TBDMS ethers with high fidelity .

Orthogonal Protection Chemoselective Deprotection Carbohydrate Chemistry

Synthetic Utility: Validated Intermediate in Telaprevir and Teucrolivin A Total Synthesis

This compound is explicitly designated as an intermediate in patent-protected synthetic routes to telaprevir (HCV protease inhibitor) and in peer-reviewed total synthesis efforts toward teucrolivin A [1]. Such documentation establishes its compatibility with multi-step, stereochemically demanding sequences.

Antiviral Synthesis Natural Product Total Synthesis Process Chemistry

Physicochemical Specification: Reproducible Procurement with Defined Boiling Point and Purity Threshold

Unlike less-characterized specialty reagents, Methyl (t-butyldimethylsilyloxy)acetate is offered with defined physicochemical benchmarks that enable cross-vendor quality verification and consistent scale-up performance. A specific boiling point of 39–42 °C at 1 torr has been reported and referenced in peer-reviewed synthetic methodology .

Quality Control Physical Properties Vendor Specification

Evidence-Backed Application Scenarios for Methyl (t-butyldimethylsilyloxy)acetate Procurement


Synthesis of Telaprevir and Boceprevir Intermediates via Mukaiyama Aldol Addition

In patent US 2015/0183824 A1, Methyl (t-butyldimethylsilyloxy)acetate serves as a silyl enol ether precursor for the Mukaiyama aldol addition step that constructs the β-amino acid core of telaprevir and boceprevir [1]. The TBDMS group remains intact during this Lewis acid-mediated coupling, enabling subsequent orthogonal deprotection to reveal the α-hydroxy acid moiety essential for protease inhibitor activity. Procurement of this specific protected glycolate ester is essential for executing the claimed synthetic route without re-optimization of protecting group strategy [1].

Total Synthesis of neo-Clerodane Diterpenoids (Teucrolivin A)

The Barriault group's concise synthesis of the teucrolivin A skeleton employs this compound to introduce a protected α-oxygenated two-carbon unit into the trans-decalin core . The TBDMS ether withstands the tandem oxy-Cope/Claisen/ene cascade conditions, a thermally demanding pericyclic sequence, without premature cleavage. Alternative protecting groups would likely not survive this transformation, making this specific TBDMS-protected glycolate indispensable for the reported route .

Orthogonal Protection Strategies in Polyol and Carbohydrate Synthesis

The demonstrated ability to chemoselectively deprotect primary TBDMS ethers in the presence of secondary TBDMS ethers with >95% selectivity makes this compound a strategic choice for introducing a primary hydroxyl surrogate in complex polyol settings. In carbohydrate or macrolide synthesis, where multiple hydroxyl groups require differential protection, this compound provides a masked glycolate unit that can be unveiled independently of other TBDMS-protected secondary alcohols on the same scaffold .

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